1-(Bromomethyl)-2-chloro-3-methoxybenzene
Overview
Description
“1-(Bromomethyl)-2-chloro-3-methoxybenzene” is a compound that contains a benzene ring with three substituents: a bromomethyl group (-CH2Br), a chlorine atom, and a methoxy group (-OCH3). The presence of these functional groups suggests that this compound could be involved in various chemical reactions .
Synthesis Analysis
While the exact synthesis pathway for this compound isn’t available, it’s likely that it could be synthesized through electrophilic aromatic substitution reactions, given the presence of the benzene ring . The bromomethyl group could potentially be introduced through a free radical reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzene ring provides a planar, aromatic base for the molecule, while the substituents may influence its overall shape and polarity .Chemical Reactions Analysis
The bromomethyl and chloro groups are potential sites for nucleophilic substitution reactions . The methoxy group could also participate in reactions, particularly if it were deprotonated to form a methoxide ion .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, boiling point, and reactivity.Scientific Research Applications
Monomer Applications
- Polymer Synthesis : Used as a monomer in polymer synthesis, particularly in the production of poly[2-methoxy-5-(2′-ethylhexyloxy)-p-phenylenevinylene]. The bis(bromomethyl) monomer leads to higher yields and better molecular weight control compared to its chloromethyl counterpart (Sanford et al., 1999).
Chemical Modifications and Derivatives
- Steric Protection : Utilized in the preparation of sterically hindered compounds for stabilizing low-coordinate phosphorus compounds (Yoshifuji et al., 1993).
- Electron Acceptors in Solar Cells : An addition product of 1-(Bromomethyl)-2-chloro-3-methoxybenzene was used to enhance the photovoltaic performance in polymer solar cells, showing increased power conversion efficiency and improved electrical properties (Jin et al., 2016).
Crystallography and Material Science
- Anisotropic Displacement Parameters : The anisotropic displacement parameters for compounds containing 1-(halomethyl)-3-nitrobenzene (including bromo and chloro variants) were studied, indicating complex interactions in crystal structures (Mroz et al., 2020).
Environmental and Atmospheric Studies
- Marine Troposphere Analysis : Bromochloromethoxybenzenes, including derivatives of 1-(Bromomethyl)-2-chloro-3-methoxybenzene, were found in the marine troposphere of the Atlantic Ocean, suggesting a mixed biogenic and anthropogenic origin (Führer & Ballschmiter, 1998).
Polymerization and Material Applications
- Hyperbranched Polyethers Synthesis : Demonstrated use in the synthesis of hyperbranched polyethers through self-condensation processes (Uhrich et al., 1992).
- Arylation in Fragrance Synthesis : Catalyzed coupling reactions for the creation of floral fragrances (Scrivanti et al., 2008).
Structural Studies and Applications
- Supramolecular Interactions : Investigated for its role in supramolecular interactions in crystal structures of anisole derivatives (Nestler et al., 2018).
Chemical Reactivity and Synthesis
- Radical Cyclisation : Used in electrochemical processes for the synthesis of tetrahydrofuran derivatives (Esteves et al., 2007).
- Intermediates in Molecular Receptors : Served as an intermediate in the synthesis of molecular receptors (Wallace et al., 2005).
Mechanism of Action
The mechanism of action would depend on the context in which this compound is used. For instance, if used as a reagent in a chemical reaction, its role would be determined by the specific reaction conditions and the other reactants present.
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(bromomethyl)-2-chloro-3-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO/c1-11-7-4-2-3-6(5-9)8(7)10/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWDCBEXSSVMZBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1Cl)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Bromomethyl)-2-chloro-3-methoxybenzene | |
CAS RN |
354138-68-4 | |
Record name | 1-(bromomethyl)-2-chloro-3-methoxybenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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